molecular formula C17H14FNO4 B5800401 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid

4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid

Cat. No. B5800401
M. Wt: 315.29 g/mol
InChI Key: RLRQRFKAAPFLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid, also known as FFA, is a chemical compound that has gained significant attention in the field of scientific research. FFA is a synthetic compound that has a wide range of potential applications in the pharmaceutical industry. The purpose of

Mechanism of Action

4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses and inflammation. Additionally, 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects
4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid. One potential direction is the development of new drugs based on 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid. 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has shown promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has shown neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. Another potential direction is the study of the mechanism of action of 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid. Although 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has been shown to inhibit various enzymes and signaling pathways, the exact mechanism of action is not fully understood. Further studies are needed to elucidate the mechanism of action of 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid.

Synthesis Methods

4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-(4-fluorophenyl)-4-oxobutanal. The second step involves the reaction of 4-(4-fluorophenyl)-4-oxobutanal with ammonium acetate to form 4-(4-fluorophenyl)-4-oxobutanoic acid. The final step involves the reaction of 4-(4-fluorophenyl)-4-oxobutanoic acid with 4-aminobenzoic acid to form 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid.

Scientific Research Applications

4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has a wide range of potential applications in the field of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics. Additionally, 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-[[4-(4-fluorophenyl)-4-oxobutanoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c18-13-5-1-11(2-6-13)15(20)9-10-16(21)19-14-7-3-12(4-8-14)17(22)23/h1-8H,9-10H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRQRFKAAPFLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(4-Fluorophenyl)-4-oxobutanoyl]amino]benzoic acid

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